1-aminocyclobutane-1,2-dicarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

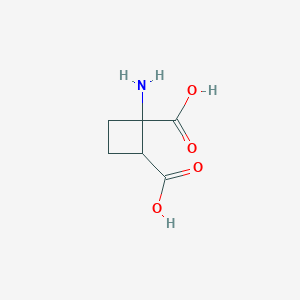

1-aminocyclobutane-1,2-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Aminocyclobutane-1,2-dicarboxylic acid has the molecular formula C6H9NO4 and is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and interaction with biological systems. The compound features two carboxylic acid groups that enhance its solubility and potential for forming coordination complexes.

Medicinal Applications

1. NMDA Receptor Modulation

One of the most notable applications of this compound is its role as a selective inhibitor of L-glutamate uptake, particularly at the NMDA receptor sites. This property makes it a candidate for research into treatments for neurological disorders such as epilepsy and neurodegenerative diseases. Studies have shown that it can increase the release of D-aspartate, indicating its potential to modulate excitatory neurotransmission .

2. Antitumor Activity

The compound has been explored for its antitumor properties, particularly in relation to platinum-based drugs like carboplatin. Research indicates that derivatives of ACBD can enhance the efficacy of these chemotherapeutic agents by improving their interaction with DNA, thereby increasing their cytotoxic effects against cancer cells .

Materials Science Applications

1. Coordination Chemistry

In materials science, this compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation technologies, and catalysis. For instance, lanthanide-based MOFs synthesized using ACBD exhibit luminescent properties that are useful in sensor technologies .

2. Polymer Synthesis

ACBD can also be utilized as a reactant in polymer synthesis. Its dicarboxylic acid functionality allows for the formation of various copolymers that can be tailored for specific mechanical properties or chemical resistances .

Case Studies and Research Findings

Propiedades

Número CAS |

104639-20-5 |

|---|---|

Fórmula molecular |

C6H9NO4 |

Peso molecular |

159.14 g/mol |

Nombre IUPAC |

1-aminocyclobutane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |

Clave InChI |

GCQSQCHWSXNVRH-UHFFFAOYSA-N |

SMILES |

C1CC(C1C(=O)O)(C(=O)O)N |

SMILES canónico |

C1CC(C1C(=O)O)(C(=O)O)N |

Sinónimos |

1,2-Cyclobutanedicarboxylic acid, 1-amino- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.